molecular formula C14H12FNO2S B12039225 (E)-N-(4-fluorophenyl)-2-phenylethenesulfonamide

(E)-N-(4-fluorophenyl)-2-phenylethenesulfonamide

Cat. No.: B12039225
M. Wt: 277.32 g/mol
InChI Key: XMABHOFNENDQOQ-ZHACJKMWSA-N
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Description

(E)-N-(4-fluorophenyl)-2-phenylethenesulfonamide: . It belongs to the class of sulfonamides, which are organic compounds containing a sulfonamide functional group (–SO₂NH₂).

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves the reaction between an aldehyde and an amine. Specifically, it can be synthesized by condensation of 4-fluorobenzaldehyde with 2-aminophenol in the presence of a base. The reaction proceeds via imine formation, resulting in the desired product .

Reaction Conditions::
  • Reactants: 4-fluorobenzaldehyde, 2-aminophenol
  • Solvent: Organic solvent (e.g., ethanol, methanol)
  • Base: Typically sodium hydroxide (NaOH)
  • Temperature: Room temperature or reflux
  • Isolation: Crystallization or column chromatography

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization and scale-up.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the imine group could yield the corresponding amine.

    Substitution: The phenyl ring may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)

    Substitution: Lewis acids (e.g., AlCl₃), nucleophiles (e.g., amines)

Major Products:: The major products depend on the specific reaction conditions and the substituents present. For example, reduction of the imine could yield the corresponding secondary amine.

Scientific Research Applications

(E)-N-(4-fluorophenyl)-2-phenylethenesulfonamide: finds applications in various fields:

    Chemistry: As a building block for the synthesis of other compounds.

    Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).

    Medicine: Studied for its pharmacological properties (e.g., anti-inflammatory, antimicrobial).

    Industry: May serve as a precursor in the production of specialty chemicals.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While (E)-N-(4-fluorophenyl)-2-phenylethenesulfonamide is unique due to its specific substitution pattern, similar compounds include other sulfonamides, imines, and phenolic derivatives.

Properties

Molecular Formula

C14H12FNO2S

Molecular Weight

277.32 g/mol

IUPAC Name

(E)-N-(4-fluorophenyl)-2-phenylethenesulfonamide

InChI

InChI=1S/C14H12FNO2S/c15-13-6-8-14(9-7-13)16-19(17,18)11-10-12-4-2-1-3-5-12/h1-11,16H/b11-10+

InChI Key

XMABHOFNENDQOQ-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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